2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide
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Overview
Description
2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide is a complex organic compound that combines the structural features of adamantane, fluorophenyl, and benzotriazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane core can be functionalized through various reactions, such as Friedel-Crafts alkylation, to introduce the desired substituents. The benzotriazole moiety can be synthesized through cyclization reactions involving appropriate precursors. The final step involves coupling the adamantane and benzotriazole derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety could yield hydroxylated derivatives, while substitution reactions on the fluorophenyl group could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes, while the benzotriazole ring can participate in hydrogen bonding and π-π interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Adamantan-2-one: An adamantane derivative used as a precursor in the synthesis of pharmacologically active substances.
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline: A compound with similar structural features, including the adamantane and fluorophenyl groups.
Uniqueness
2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide is unique due to the combination of the adamantane, fluorophenyl, and benzotriazole moieties in a single molecule. This unique structure imparts distinct physicochemical properties and potential biological activities that are not observed in simpler compounds.
Properties
Molecular Formula |
C24H25FN4O |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[2-(4-fluorophenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C24H25FN4O/c25-18-1-4-20(5-2-18)29-27-21-6-3-19(10-22(21)28-29)26-23(30)14-24-11-15-7-16(12-24)9-17(8-15)13-24/h1-6,10,15-17H,7-9,11-14H2,(H,26,30) |
InChI Key |
RGLVPTPWQSBONL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=NN(N=C5C=C4)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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